molecular formula C24H42N4O8 B2700844 tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate CAS No. 1818847-81-2

tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate

Cat. No.: B2700844
CAS No.: 1818847-81-2
M. Wt: 514.62
InChI Key: VAWQHBFBQPFJEO-LVAJUWGCSA-N
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Description

tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate is an intriguing compound that falls within the category of organic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process that begins with the formation of the core octahydropyrrolo[3,4-c]pyrrole framework. This is achieved through a series of cyclization reactions, often utilizing starting materials like diethyl malonate and ethyl acetoacetate. The key intermediate is often generated via a Diels-Alder reaction followed by hydrogenation to yield the octahydro derivative.

tert-Butyl groups are introduced through alkylation reactions, using tert-butyl bromide in the presence of a base like sodium hydride

Industrial Production Methods

For large-scale production, the synthesis might be optimized to include catalytic hydrogenation steps to improve yields and reduce reaction times. Solvent choice and reaction conditions are also tailored to maximize efficiency and purity of the final product.

Chemical Reactions Analysis

tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate participates in various chemical reactions:

  • Oxidation: : It can undergo oxidation reactions, often with reagents like potassium permanganate, to introduce hydroxyl groups or form ketones and aldehydes.

  • Reduction: : The compound is amenable to reduction using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

  • Substitution: : It can undergo nucleophilic substitution reactions where functional groups like halides or esters can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

This compound finds a multitude of uses across scientific research fields:

  • Chemistry: : As a building block for the synthesis of complex natural products and pharmaceuticals due to its versatile functional groups and stable structure.

  • Biology: : Studied for its potential role in inhibiting certain biological pathways, making it of interest in drug discovery and development.

  • Medicine: : Explored as a potential lead compound for the design of new therapeutic agents, particularly those targeting neurological or metabolic disorders.

  • Industry: : Utilized in the development of specialty chemicals and materials, owing to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of this compound in biological systems typically involves its interaction with specific molecular targets:

  • Molecular Targets and Pathways: : It can bind to enzyme active sites or receptor proteins, influencing biochemical pathways such as signal transduction, metabolic processes, or gene expression. The exact mechanism varies depending on the biological context and specific target.

Comparison with Similar Compounds

When compared to other similar compounds, tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate stands out due to its stability and reactivity profile:

  • Unique Aspects: : Its tert-butyl group confers added steric hindrance, influencing reactivity and making it more resistant to degradation under certain conditions.

  • Similar Compounds: : Other compounds in the same family include various substituted pyrroles and pyrrolidines, like N-tert-butylpyrrolidine-2-carboxylate and octahydropyrrolo[3,4-c]pyrrole derivatives.

This exploration not only highlights the compound’s potential but also serves as a jumping-off point for further detailed research and application development. If there's something you want to discuss further, I can definitely dive deeper.

Properties

IUPAC Name

tert-butyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWQHBFBQPFJEO-LVAJUWGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1.CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@H]2C1.CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@H]2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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